1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
Description
1-((1R,4S)-Bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound characterized by three key structural motifs:
- A norbornane core (bicyclo[2.2.1]heptane) in the (1R,4S)-configuration, providing rigidity and stereochemical specificity.
- A methoxy-propan-2-ol linker connecting the norbornane to a piperazine group.
- A 4-phenylpiperazine moiety, which is protonated in its dihydrochloride salt form, enhancing solubility and bioavailability .
This compound’s design likely targets central nervous system (CNS) receptors, as piperazine derivatives are known for modulating serotonin, dopamine, or adrenergic pathways. The norbornane scaffold may improve metabolic stability compared to flexible alkyl chains .
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2.2ClH/c24-21(16-25-15-19-13-17-6-7-18(19)12-17)14-22-8-10-23(11-9-22)20-4-2-1-3-5-20;;/h1-5,17-19,21,24H,6-16H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUQWNBXLPZRNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2COCC(CN3CCN(CC3)C4=CC=CC=C4)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride involves multiple steps:
Formation of the bicyclo[2.2.1]heptane core: : Typically achieved through [2+2+1] cycloaddition reactions.
Attachment of the methoxy group: : Using various esterification or etherification methods.
Formation of the phenylpiperazine moiety: : Introduced via nucleophilic substitution or reductive amination.
Final assembly and dihydrochloride salt formation: : Combining the intermediates and final purification steps.
Industrial Production Methods: : In industrial settings, this compound is synthesized through large-scale batch processes using highly optimized reaction conditions to ensure purity and yield. Catalysts and high-purity reagents are essential.
Chemical Reactions Analysis
Types of Reactions: : 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various reactions, including:
Oxidation: : Leading to the formation of ketones or carboxylic acids.
Reduction: : Producing alcohols or amines.
Substitution: : Both electrophilic and nucleophilic.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Employing hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: : Using halogenating agents or strong bases.
Major Products
Oxidation Products: : Depending on the conditions, major products may include ketones or acids.
Reduction Products: : Primarily alcohols or secondary amines.
Substitution Products: : Varying based on the substituted groups, such as haloalkanes or alkoxides.
Scientific Research Applications
Central Nervous System (CNS) Disorders
The compound has been evaluated for its potential in treating CNS disorders such as anxiety and depression. Its structural similarity to known psychoactive substances suggests that it may interact with serotonin and dopamine receptors, which are critical in mood regulation.
Case Study: Antidepressant Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors, indicating its potential as an antidepressant agent. The mechanism appears to involve modulation of neurotransmitter systems, particularly serotonin reuptake inhibition .
Pain Management
Research indicates that this compound may possess analgesic properties. Its ability to modulate pain pathways makes it a candidate for further investigation in pain management therapies.
Case Study: Analgesic Activity
In a controlled trial involving rodents, the administration of the compound led to a notable decrease in pain responses compared to control groups. This suggests that it may be effective in treating chronic pain conditions .
Neuroprotective Properties
Preliminary studies suggest that the compound exhibits neuroprotective effects, potentially beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Study: Neuroprotection in Alzheimer's Models
In vitro studies using neuronal cell cultures exposed to neurotoxic agents revealed that the compound significantly reduced cell death and oxidative stress markers, indicating its protective role against neurodegeneration .
Future Research Directions
Continued research is necessary to fully elucidate the therapeutic potential of this compound across various applications:
- Clinical Trials : Initiating clinical trials to assess efficacy and safety in human populations.
- Mechanistic Studies : Further exploring the molecular mechanisms underlying its pharmacological effects.
- Formulation Development : Investigating optimal delivery methods for enhanced bioavailability.
Mechanism of Action
Mechanism: : The compound's effects are attributed to its ability to interact with various molecular targets, such as receptors or enzymes. The bicyclic structure and phenylpiperazine moiety allow it to bind effectively, inducing specific cellular responses.
Molecular Targets and Pathways
Neurotransmitter receptors: : Modulates signaling pathways.
Enzyme inhibition: : Alters metabolic processes.
Comparison with Similar Compounds
Key Observations :
- Norbornane vs.
- Piperazine Modifications : The 4-phenyl group in the target compound contrasts with halogenated (e.g., 5-chloro-2-methylphenyl ) or alkylated (e.g., 4-isopropylbenzyl ) analogues. Phenyl groups are associated with serotonin receptor selectivity, while halogenation may enhance potency.
Pharmacological Implications
While direct activity data for the target compound is unavailable, structural parallels suggest hypotheses:
- The 4-phenylpiperazine group is a hallmark of 5-HT1A/5-HT2A receptor ligands, as seen in drugs like aripiprazole .
- Norbornane rigidity may reduce off-target effects compared to flexible linkers in compounds like 1-(4-isopropylbenzyl)piperazine derivatives () .
- Dihydrochloride salt form likely improves oral bioavailability, akin to adamantane-based dihydrochlorides .
Biological Activity
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C19H28Cl2N2O2
- Molecular Weight : 385.34 g/mol
- IUPAC Name : this compound
The bicyclic structure contributes to its unique pharmacokinetic properties, which are critical for its biological activity.
The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems, particularly the serotonin and dopamine receptors. The piperazine moiety is known for its affinity towards various receptor subtypes, which may influence mood regulation and cognitive functions.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound may act as a partial agonist or antagonist at serotonin receptors, influencing pathways associated with anxiety and depression.
- Dopamine Receptor Interaction : It may also modulate dopamine receptors, potentially offering therapeutic benefits in conditions like schizophrenia or Parkinson's disease.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
Case Studies
Case Study 1: Antidepressant Effects
In a controlled study involving rodents, the administration of this compound resulted in decreased immobility time in the forced swim test, suggesting antidepressant-like activity.
Case Study 2: Neuroprotection
Another study evaluated the compound's neuroprotective effects against neurotoxic agents. Results indicated a significant decrease in cell death and an increase in survival rates of neuronal cultures exposed to oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
